3H-Pyrazolo[3,4-C]pyridine
Overview
Description
3H-Pyrazolo[3,4-C]pyridine is a heterocyclic aromatic organic compound characterized by a fused pyrazole and pyridine ring system. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3H-Pyrazolo[3,4-C]pyridine typically involves the cyclization of appropriate precursors under specific reaction conditions[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g). One common method is the reaction of hydrazine with α,β-unsaturated carbonyl compounds in the presence of a suitable catalyst[{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c .... The reaction conditions often require heating and the use of acidic or basic media to facilitate the cyclization process[{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g). The choice of method depends on factors such as cost, scalability, and environmental considerations[{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Chemical Reactions Analysis
Types of Reactions: 3H-Pyrazolo[3,4-C]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ...[{{{CITATION{{{_3{Pyrazolo [3,4-c]pyridine compounds and methods of use](https://patents.google.com/patent/US9850239B2/en). These reactions are often used to modify the compound's structure and introduce functional groups that enhance its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2)[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent[_{{{CITATION{{{_2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ....
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ...[{{{CITATION{{{_3{Pyrazolo [3,4-c]pyridine compounds and methods of use](https://patents.google.com/patent/US9850239B2/en).
Scientific Research Applications
3H-Pyrazolo[3,4-C]pyridine has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g)[{{{CITATION{{{3{Pyrazolo [3,4-c]pyridine compounds and methods of use](https://patents.google.com/patent/US9850239B2/en). Its potential as a pharmacophore in drug discovery has been explored, with studies investigating its activity against various biological targets[{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ...[{{{CITATION{{{3{Pyrazolo [3,4-c]pyridine compounds and methods of use](https://patents.google.com/patent/US9850239B2/en). Additionally, its use in the synthesis of novel compounds and materials has been reported[{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ...[{{{CITATION{{{_3{Pyrazolo [3,4-c]pyridine compounds and methods of use](https://patents.google.com/patent/US9850239B2/en).
Mechanism of Action
The mechanism by which 3H-Pyrazolo[3,4-C]pyridine exerts its effects involves interactions with specific molecular targets and pathways[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ...[{{{CITATION{{{_3{Pyrazolo [3,4-c]pyridine compounds and methods of use](https://patents.google.com/patent/US9850239B2/en). These interactions can modulate biological processes and lead to therapeutic effects. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
3H-Pyrazolo[3,4-C]pyridine is structurally similar to other pyrazolo[3,4-c]pyridine derivatives, such as pyrazolo[3,4-c]pyrimidines and pyrrolopyrazines[_{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo [3,4- c ...](https://pubs.rsc.org/en/content/articlehtml/2023/ra/d3ra07458g)[{{{CITATION{{{1{Pyrrolopyrazine derivatives: synthetic approaches and biological ...](https://link.springer.com/article/10.1007/s00044-021-02792-9). These compounds share the characteristic fused ring system but differ in their substituents and functional groups[{{{CITATION{{{2{Synthesis and vectorial functionalisation of pyrazolo 3,4- c ...[{{{CITATION{{{_1{Pyrrolopyrazine derivatives: synthetic approaches and biological ...](https://link.springer.com/article/10.1007/s00044-021-02792-9). The uniqueness of this compound lies in its specific arrangement of atoms and the resulting biological activity.
List of Similar Compounds
Pyrazolo[3,4-c]pyrimidines
Pyrrolopyrazines
Other pyrazolo[3,4-c]pyridine derivatives
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Properties
IUPAC Name |
3H-pyrazolo[3,4-c]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-7-4-6-5(1)3-8-9-6/h1-2,4H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVAUCMTOAAAKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=NC=C2)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60719429 | |
Record name | 3H-Pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
271-46-5 | |
Record name | 3H-Pyrazolo[3,4-c]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=271-46-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3H-Pyrazolo[3,4-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60719429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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